![molecular formula C18H25FN2O3 B13972871 Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27FN2O3. It is a piperidine derivative that has been studied for various applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzylamine with tert-butyl 4-carbamoylpiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-carbamoyl-4-(4-fluorobenzyl)piperidine-1-carboxylate: A closely related compound with similar structural features.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative with different substituents.
Uniqueness
tert-Butyl 4-((4-fluorobenzyl)carbamoyl)piperidine-1-carboxylate is unique due to the presence of the 4-fluorobenzyl group, which imparts specific chemical and biological properties. This fluorinated benzyl group can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C18H25FN2O3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(4-fluorophenyl)methylcarbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
VLWOBYNGTPAMBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B13972791.png)
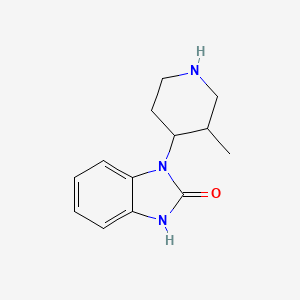
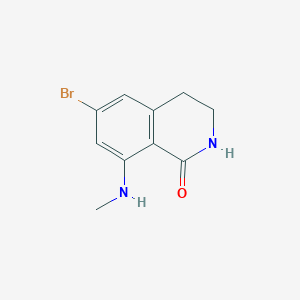
![4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde](/img/structure/B13972803.png)
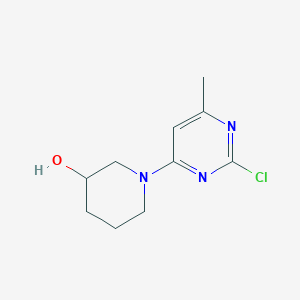
![4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13972809.png)
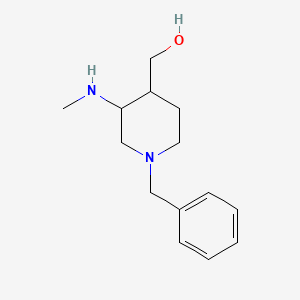

![2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane](/img/structure/B13972814.png)
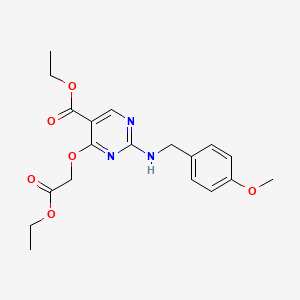
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
![2,4-Methanofuro[2,3-C]pyridine](/img/structure/B13972844.png)

